molecular formula C22H23N3O5S2 B2845256 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate CAS No. 1396578-13-4

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate

Cat. No. B2845256
CAS RN: 1396578-13-4
M. Wt: 473.56
InChI Key: FFDCWTVXQDICFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While the exact synthesis of this compound is not described in the literature, similar compounds have been synthesized. For example, 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a benzothiazole ring attached to an azetidine ring via a methoxy group. The azetidine ring is further attached to a benzoate group via a pyrrolidinylsulfonyl group .

Scientific Research Applications

Synthesis Techniques

  • Intramolecular Cycloadditions : Research by Hemming et al. (2014) demonstrates the synthesis of pyrrolo[1,4]benzodiazepines (PBDs) and pyrrolo[1,2,5]benzothiadiazepines (PBTDs) via intramolecular azide to alkene 1,3-dipolar cycloadditions. PBDs are noted for their potent antitumor properties, suggesting potential medicinal applications (Hemming et al., 2014).

  • Smiles Rearrangement : Bonini et al. (2003) utilized Smiles rearrangement techniques for synthesizing novel benzothiazole derivatives, potentially useful as secondary peptide structure mimics (Bonini et al., 2003).

  • Antimicrobial Pyridine Derivatives : Patel and Agravat (2009) synthesized benzothiazole-amino substituted pyridine derivatives with notable antibacterial activity, indicating potential applications in antimicrobial drug development (Patel & Agravat, 2009).

Potential Applications

  • Antitumor Agents : Kawakami et al. (1998) synthesized rhodacyanine dyes containing benzothiazole moieties, demonstrating potent antitumor effects in preclinical studies. These compounds were considered for clinical trials as potential antitumor agents (Kawakami et al., 1998).

  • Antifungal and Herbicidal Activities : Hisano et al. (1982) evaluated benzothiazoles for antifungal, insecticidal, and herbicidal activities, identifying some derivatives with significant efficacy against certain fungi and pests (Hisano et al., 1982).

  • P53 Activation in Cancer Cells : Kumbhare et al. (2014) found that isoxazole derivatives of similar benzothiazole compounds induced G2/M cell cycle arrest and activated p53, leading to apoptosis in cancer cells. This suggests their potential as cancer therapeutics (Kumbhare et al., 2014).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the activity of similar compounds, it could be of interest in the field of neurodegenerative disorders .

properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-29-18-5-4-6-19-20(18)23-22(31-19)24-13-16(14-24)30-21(26)15-7-9-17(10-8-15)32(27,28)25-11-2-3-12-25/h4-10,16H,2-3,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDCWTVXQDICFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate

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